Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-ETHYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals . This particular compound features a quinoline moiety, which is a privileged scaffold in medicinal chemistry due to its therapeutic potential .
Preparation Methods
The synthesis of ETHYL 6-ETHYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the condensation of aniline derivatives with various carbonyl compounds under acidic or basic conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
ETHYL 6-ETHYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Scientific Research Applications
ETHYL 6-ETHYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 6-ETHYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, it can bind to specific proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 6-ETHYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Tetrahydroquinoline: Reduced forms with different pharmacological properties.
These compounds share the quinoline scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of ETHYL 6-ETHYL-2-[2-(2-METHYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE .
Properties
Molecular Formula |
C30H30N2O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-4-19-14-15-22-26(16-19)36-29(27(22)30(34)35-5-2)32-28(33)23-17-25(20-11-7-6-10-18(20)3)31-24-13-9-8-12-21(23)24/h6-13,17,19H,4-5,14-16H2,1-3H3,(H,32,33) |
InChI Key |
WFKBTKSXNKGDND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C |
Origin of Product |
United States |
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